Enhanced Lipophilicity of 8-Chloroisoquinolin-4-ol vs. Unsubstituted Isoquinolin-4-ol for Improved Membrane Permeability
The presence of the chlorine substituent at the 8-position significantly increases the lipophilicity of the molecule compared to the unsubstituted isoquinolin-4-ol scaffold. The calculated LogP for 8-chloroisoquinolin-4-ol is 3.22 [1], whereas the unsubstituted isoquinolin-4-ol has a calculated LogP of approximately 0.54 . This increased lipophilicity, by approximately 2.68 log units, directly enhances the compound‘s theoretical ability to passively diffuse across cell membranes.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 3.22 (QSPR calculated) |
| Comparator Or Baseline | Isoquinolin-4-ol: 0.54 (calculated) |
| Quantified Difference | ΔLogP = +2.68 |
| Conditions | Quantitative structure property relationship (QSPR) calculations using Chemicalize by ChemAxon [1] and mcule.com computational predictions . |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability, a critical parameter when using the compound as a cell-permeable probe or as a starting point for developing orally bioavailable drug candidates.
- [1] PMC Table 1: Drug-specific parameters including LogP 3.22 calculated using Chemicalize by ChemAxon. 2019. View Source
